molecular formula C10H20N2O2 B123316 2-Boc-aminomethyl-pyrrolidine CAS No. 149649-58-1

2-Boc-aminomethyl-pyrrolidine

Cat. No.: B123316
CAS No.: 149649-58-1
M. Wt: 200.28 g/mol
InChI Key: DPJPFGHHTJLWQQ-UHFFFAOYSA-N
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Description

2-Boc-aminomethyl-pyrrolidine is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Neuronal Nitric Oxide Synthase Inhibitors : 2-Boc-aminomethyl-pyrrolidine derivatives, specifically 2-Aminopyridinomethyl pyrrolidines, are utilized in the synthesis of potent and selective neuronal nitric oxide synthase inhibitors. A notable stage in this synthesis involves the challenging debenzylation of the benzyl group from the N-Boc and N-Bn double-protected 2-aminopyridine ring, where acetic acid facilitates this debenzylation (Haitao Ji et al., 2012).
  • Enantioselective α-Arylation : The first instance of enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine has been demonstrated. This process includes the formation of 2-pyrrolidinolithium species in high enantiomeric ratio, followed by transmetalation with zinc chloride to generate a stereochemically rigid, 2-pyrrolidinozinc reagent. This method has been employed to produce a diverse array of 2-aryl-N-Boc-pyrrolidines (K. Campos et al., 2006).
  • Synthesis of Pharmaceutically Relevant Compounds : A generalized and enantioselective synthesis method for 2-substituted 2-phenylpyrrolidines and -piperidines, which are important in pharmaceuticals, has been developed. The process involves the lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine. This method allows for the controlled formation of quaternary stereocenters, essential in many pharmaceutical compounds (Nadeem S. Sheikh et al., 2012).

Organocatalysis

  • Organocatalysis in Asymmetric Reactions : Chiral pyrrolidine-based pyridinium ionic liquids, synthesized using commercially available (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine, serve as recyclable and efficient organocatalysts. They are notably used for asymmetric Michael addition reactions of ketones to nitroolefins, yielding high enantioselectivities and diastereoselectivities (Bukuo Ni et al., 2008).

Applications in Natural Product Synthesis

  • Alkaloid Synthesis : 2-Pyrrolidinylcuprates generated from N-Boc-pyrrolidine react with vinyl halides to produce 2-alkenyl-N-Boc-pyrrolidines. This method has been utilized for the synthesis of pyrrolizidine or indolizidine skeletons, leading to the preparation of various natural products, including enantioenriched alkaloids such as (+)-heliotridane and (+)-laburnine (R. Dieter et al., 2005).
  • Synthesis of Heterocycles and Tryptamines : N-Boc anilines are transformed into a variety of heterocycles through a process involving ortho-metalation, reaction with N-Boc pyrrolidin-3-one, and decarboxylative fragmentation. This method is not only effective for the creation of heterocycles but is also applicable to the synthesis of tryptamines, contributing significantly to the fields of medicinal chemistry and drug discovery (K. Nicolaou et al., 2009).

Safety and Hazards

“2-Boc-aminomethyl-pyrrolidine” is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored locked up and in a well-ventilated place .

Future Directions

Pyrrolidine-based compounds, including “2-Boc-aminomethyl-pyrrolidine”, have been widely used in drug discovery and have shown promising biological effects . They are considered versatile scaffolds for novel biologically active compounds . Therefore, the future directions for “this compound” could involve further exploration of its potential applications in drug discovery and development .

Properties

IUPAC Name

tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJPFGHHTJLWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618632
Record name tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149649-58-1
Record name tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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